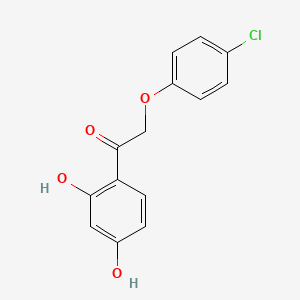![molecular formula C17H15ClN2O B4776074 N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Descripción general
Descripción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, commonly known as CIEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIEB is a benzamide derivative that has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Aplicaciones Científicas De Investigación
Synthesis and Transformations
The compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been a subject of interest in chemical synthesis and transformation studies. For instance, Cucek and Verček (2008) described the preparation of this compound through the decarboxylation of 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylic acid. This synthesis pathway is significant for the production of various benzamide derivatives with potential biological activities (Cucek & Verček, 2008).
Bi-heterocyclic Benzamides as Enzyme Inhibitors
Abbasi et al. (2019) synthesized bi-heterocyclic benzamides, which showed potent inhibitory effects against alkaline phosphatase, an enzyme involved in bone and teeth calcification. This suggests the potential application of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide derivatives in medicinal chemistry, particularly in conditions related to abnormal bone and teeth development (Abbasi et al., 2019).
Molecular Structure Analysis and Computational Studies
The study of the molecular structure of benzamide derivatives, including N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, is critical for understanding their biological activities. Geetha et al. (2019) performed Hirshfeld surface analysis and DFT calculations on similar compounds, highlighting the significance of detailed molecular characterization in drug development (Geetha et al., 2019).
Potential in Anticancer Research
Yılmaz et al. (2015) synthesized indapamide derivatives, which are structurally related to N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, demonstrating significant proapapoptotic activity against melanoma cell lines. This indicates a potential application of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide derivatives in the development of anticancer agents (Yılmaz et al., 2015).
Role in Neuroleptic Activity
Research into neuroleptic activities of benzamides like N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been conducted. For example, Iwanami et al. (1981) explored various benzamides' inhibitory effects on stereotyped behavior in rats, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
KCNQ2 Opener Activity
The compound's derivatives have been studied for their KCNQ2 opener activity, which is significant in the context of neurological disorders. Wu et al. (2004) identified specific acrylamides derived from this compound as effective in reducing neuronal hyperexcitability, pointing towards its potential application in neurological therapeutics (Wu et al., 2004).
Propiedades
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-6-7-16-15(10-14)13(11-20-16)8-9-19-17(21)12-4-2-1-3-5-12/h1-7,10-11,20H,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGOLLTZRXJRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4775999.png)
![ethyl (2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776006.png)
![4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4776027.png)

![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate](/img/structure/B4776046.png)
![4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4776048.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4776055.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4776077.png)
![1-[3-(4-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4776078.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)

![2-(3-{2-[(4-ethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4776096.png)